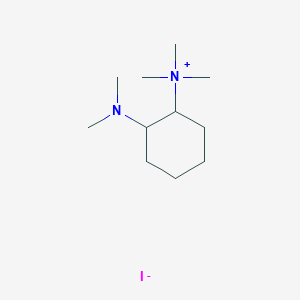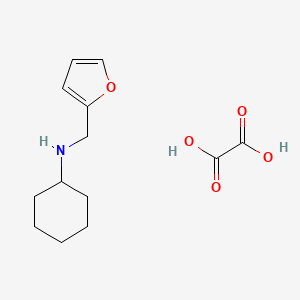
Thalidomide-O-amido-C8-NH2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-amido-C8-NH2 hydrochloride is a synthetic conjugate of an E3 ligase ligand-linker, which combines a cereblon ligand derived from Thalidomide and a linker . This compound is primarily utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are bifunctional molecules designed to induce targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-amido-C8-NH2 hydrochloride involves the conjugation of a cereblon ligand derived from Thalidomide with a linker . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the preparation involves peptide coupling reactions and reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. The compound is typically synthesized in research laboratories for scientific purposes and is not produced on a large industrial scale .
化学反応の分析
Types of Reactions
Thalidomide-O-amido-C8-NH2 hydrochloride undergoes various chemical reactions, including:
Peptide Coupling Reactions: Utilized in the synthesis of the compound itself.
Reductive Amination: A common method for attaching linkers to the cereblon ligand.
Common Reagents and Conditions
Peptide Coupling Reagents: Such as carbodiimides and coupling agents like HATU or EDC.
Reductive Amination Reagents: Typically involves reducing agents like sodium cyanoborohydride.
Major Products Formed
The major product formed from these reactions is this compound itself, which can be further utilized in the synthesis of PROTACs .
科学的研究の応用
Thalidomide-O-amido-C8-NH2 hydrochloride has a wide range of scientific research applications, including:
作用機序
Thalidomide-O-amido-C8-NH2 hydrochloride functions by binding to cereblon, an E3 ubiquitin ligase, through its cereblon ligand component . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . The linker component of the compound allows for the attachment of various targeting ligands, enabling the selective degradation of specific proteins .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound from which the cereblon ligand is derived.
Pomalidomide: Another derivative of Thalidomide with similar cereblon-binding properties.
Lenalidomide: A Thalidomide analog with enhanced immunomodulatory effects.
Uniqueness
Thalidomide-O-amido-C8-NH2 hydrochloride is unique due to its specific design as a PROTAC component, combining a cereblon ligand with a linker to facilitate targeted protein degradation . This distinguishes it from other Thalidomide derivatives that primarily function as immunomodulatory agents .
特性
分子式 |
C23H31ClN4O6 |
|---|---|
分子量 |
495.0 g/mol |
IUPAC名 |
N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
InChI |
InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H |
InChIキー |
KPPZEDZTBDIUJN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)


![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
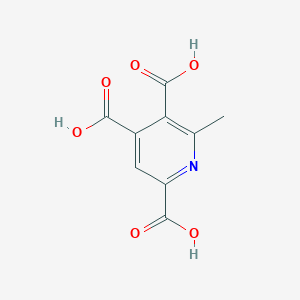
![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
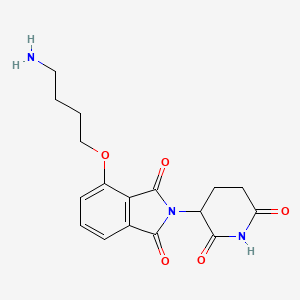
![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
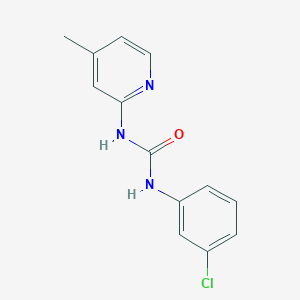
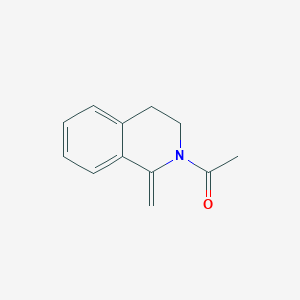
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
